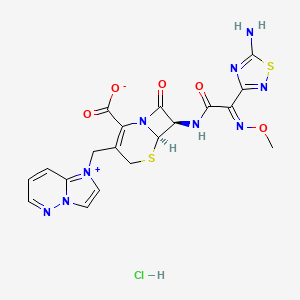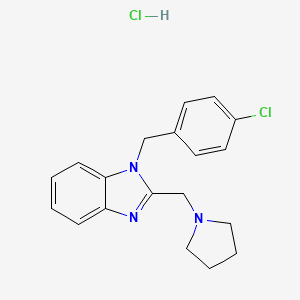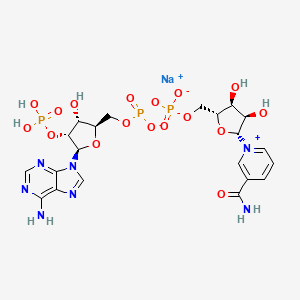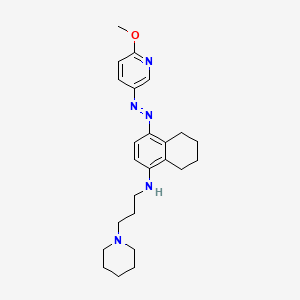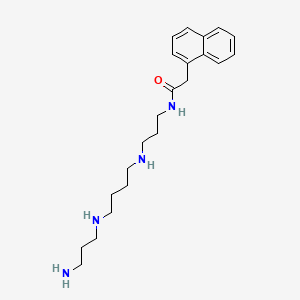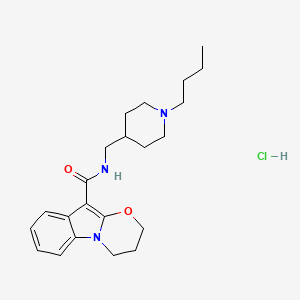
Piboserod hydrochloride
Übersicht
Beschreibung
Piboserodhydrochlorid ist ein selektiver Antagonist des 5-Hydroxytryptamin-4-Rezeptors (5-HT4). Es wurde ursprünglich von GlaxoSmithKline unter dem Handelsnamen Serlipet zur Behandlung von Vorhofflimmern und Reizdarmsyndrom entwickelt und vermarktet . Die Verbindung wurde auch hinsichtlich ihres möglichen Einsatzes bei der Behandlung von chronischer Herzinsuffizienz untersucht .
Wissenschaftliche Forschungsanwendungen
Piboserodhydrochlorid wurde eingehend auf seine potenziellen therapeutischen Anwendungen untersucht. Einige der wichtigsten Forschungsbereiche sind:
Kardiologie: Die Verbindung wurde auf ihre Rolle bei der Behandlung von Vorhofflimmern und chronischer Herzinsuffizienz untersucht.
Gastroenterologie: Piboserodhydrochlorid wurde auf seinen potenziellen Einsatz bei der Behandlung des Reizdarmsyndroms untersucht.
Wirkmechanismus
Piboserodhydrochlorid wirkt als spezifischer Antagonist des 5-Hydroxytryptamin-4-Rezeptors (5-HT4) . Durch die Blockierung dieses Rezeptors hemmt die Verbindung die Fähigkeit von Serotonin, den peristaltischen Reflex zu sensibilisieren und die Defäkation zu induzieren . Dieser Mechanismus ist besonders relevant bei der Behandlung des Reizdarmsyndroms. Darüber hinaus wurde die antagonistische Wirkung der Verbindung auf 5-HT4-Rezeptoren im Herzen zur Behandlung von Vorhofflimmern und Herzinsuffizienz untersucht .
Wirkmechanismus
Piboserod hydrochloride acts as a specific antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor . By blocking this receptor, the compound inhibits the ability of serotonin to sensitize the peristaltic reflex and induce defecation . This mechanism is particularly relevant in the treatment of irritable bowel syndrome. Additionally, the compound’s antagonistic effect on 5-HT4 receptors in the heart has been explored for managing atrial fibrillation and heart failure .
Vorbereitungsmethoden
Die Synthese von Piboserodhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Piperidinring und eine Indolgruppe umfasst. Der Syntheseweg umfasst typischerweise folgende Schritte:
Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen synthetisiert, darunter Alkylierung und Cyclisierung.
Indolsynthese: Die Indolgruppe wird durch eine Fischer-Indolsynthese hergestellt, die die Reaktion von Phenylhydrazin mit einem Keton beinhaltet.
Kopplung von Piperidin und Indol: Die Piperidin- und Indolstrukturen werden mit einem geeigneten Kupplungsreagenz, wie z. B. einem Carbodiimid, miteinander gekoppelt.
Hydrochloridbildung: Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes durch Reaktion der freien Base mit Salzsäure.
Industrielle Produktionsverfahren für Piboserodhydrochlorid ähneln der Laborsynthese, werden aber auf größere Mengen angepasst. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Piboserodhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Piboserodhydrochlorid kann Substitutionsreaktionen, insbesondere am Piperidinring, mit Nukleophilen wie Halogeniden oder Aminen eingehen.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann.
Vergleich Mit ähnlichen Verbindungen
Piboserodhydrochlorid ist einzigartig in seiner selektiven Antagonisierung des 5-HT4-Rezeptors. Ähnliche Verbindungen umfassen:
Cisaprid: Ein Prokinetikum, das als 5-HT4-Rezeptoragonist wirkt und bei gastrointestinalen Motilitätsstörungen eingesetzt wird.
Tegaserod: Ein weiterer 5-HT4-Rezeptoragonist, der bei Reizdarmsyndrom mit Obstipation eingesetzt wird.
Prucaloprid: Ein selektiver 5-HT4-Rezeptoragonist, der bei chronischer Obstipation eingesetzt wird.
Im Gegensatz zu diesen Agonisten wirkt Piboserodhydrochlorid als Antagonist und bietet einen anderen therapeutischen Ansatz für Erkrankungen wie Vorhofflimmern und Reizdarmsyndrom .
Eigenschaften
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2.ClH/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25;/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVCZHWRUGYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170453 | |
| Record name | Piboserod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178273-87-5 | |
| Record name | Piboserod hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178273875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piboserod hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIBOSEROD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z0VMM0AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


